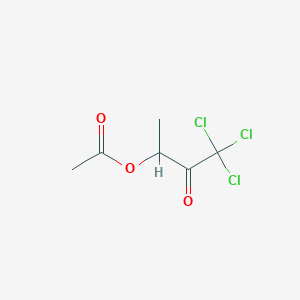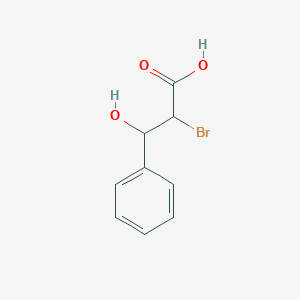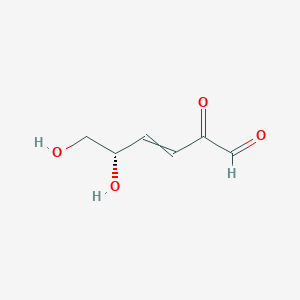
(5S)-5,6-Dihydroxy-2-oxohex-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5,6-Dihydroxy-2-oxohex-3-enal: is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a hexenal backbone with hydroxyl groups at the 5th and 6th positions and a keto group at the 2nd position. Its stereochemistry is defined by the (5S) configuration, which influences its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5,6-Dihydroxy-2-oxohex-3-enal typically involves multi-step organic reactions. One common method starts with the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and keto functionalities. The stereochemistry at the 5th position can be controlled using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5S)-5,6-Dihydroxy-2-oxohex-3-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group, forming a triol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of 5,6-dioxo-2-oxohex-3-enal or 5,6-dicarboxy-2-oxohex-3-enal.
Reduction: Formation of (5S)-5,6,2-trihydroxyhex-3-enal.
Substitution: Formation of 5,6-dialkoxy-2-oxohex-3-enal derivatives.
Scientific Research Applications
(5S)-5,6-Dihydroxy-2-oxohex-3-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for oxidative stress.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative damage and inflammation.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (5S)-5,6-Dihydroxy-2-oxohex-3-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids. This reactivity is crucial in its role as a biomarker for oxidative stress, where it forms adducts with cellular macromolecules, leading to functional changes.
Comparison with Similar Compounds
Similar Compounds
(5R)-5,6-Dihydroxy-2-oxohex-3-enal: The enantiomer of (5S)-5,6-Dihydroxy-2-oxohex-3-enal with different stereochemistry.
5,6-Dihydroxy-2-oxohex-3-enoic acid: A similar compound with a carboxylic acid group instead of an aldehyde.
5,6-Dihydroxy-2-oxohexane: Lacks the double bond present in this compound.
Uniqueness
The unique (5S) configuration of this compound imparts specific reactivity and interaction profiles, distinguishing it from its enantiomers and other similar compounds
Properties
CAS No. |
26399-01-9 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(5S)-5,6-dihydroxy-2-oxohex-3-enal |
InChI |
InChI=1S/C6H8O4/c7-3-5(9)1-2-6(10)4-8/h1-3,6,8,10H,4H2/t6-/m0/s1 |
InChI Key |
YSSNFXZGTOLNNX-LURJTMIESA-N |
Isomeric SMILES |
C([C@H](C=CC(=O)C=O)O)O |
Canonical SMILES |
C(C(C=CC(=O)C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
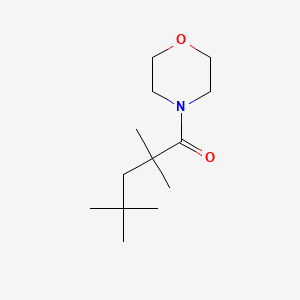
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
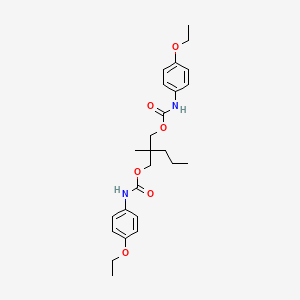
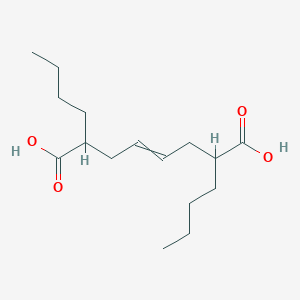
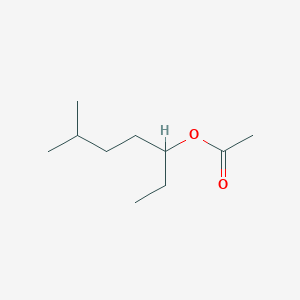
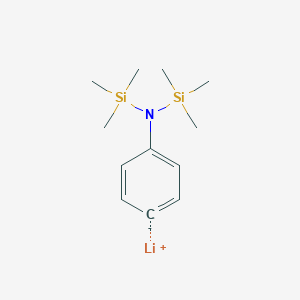
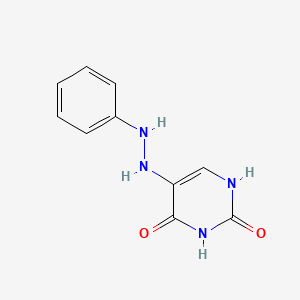
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
